molecular formula C6H6ClN3O B2861161 3-Chloroisonicotinic acid hydrazide CAS No. 855636-53-2

3-Chloroisonicotinic acid hydrazide

Cat. No. B2861161
CAS RN: 855636-53-2
M. Wt: 171.58
InChI Key: WGUPYALUHLBFGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloroisonicotinic acid is an organic compound with the molecular formula C6H4ClNO2 . It is a derivative of isonicotinic acid, which is itself a derivative of pyridine with a carboxylic acid substituent at the 4-position .


Synthesis Analysis

Isonicotinic acid hydrazide derivatives have been synthesized and tested for antimicrobial activity against various strains . The synthesis involves the formation of hydrazones, which are compounds with a nitrogen-nitrogen double bond .


Molecular Structure Analysis

The molecular structure of 3-Chloroisonicotinic acid consists of a pyridine ring with a carboxylic acid substituent at the 4-position and a chlorine atom at the 3-position . It has been found to exist in three polymorphs (I, II, and III), each with different torsion angles between the aromatic ring and the carboxylic acid .


Physical And Chemical Properties Analysis

3-Chloroisonicotinic acid has an average mass of 157.555 Da and a monoisotopic mass of 156.993057 Da . It has been found to exist in three polymorphs, each with different physical properties .

Scientific Research Applications

Synthesis of Hydrazones

3-Chloroisonicotinic acid hydrazide: is utilized in the synthesis of hydrazones, which are compounds formed by the reaction of hydrazides with aldehydes or ketones. These hydrazones are significant due to their potential biological activities and their role as intermediates in the synthesis of various heterocyclic compounds .

Preparation of Quinazolines

This compound serves as a starting material for the preparation of quinazolines, a class of heterocyclic compounds. Quinazolines have been reported to possess anti-inflammatory and analgesic properties, making them valuable in medicinal chemistry .

Development of Schiff Bases

Schiff bases can be synthesized from 3-Chloroisonicotinic acid hydrazide through its reaction with different aldehydes. These Schiff bases are explored for their potential use in various fields, including catalysis and coordination chemistry .

Antimicrobial Applications

Hydrazide-hydrazone derivatives, including those derived from 3-Chloroisonicotinic acid hydrazide , are studied for their antimicrobial properties. They have shown activity against a range of bacterial and fungal strains, which could lead to the development of new antimicrobial agents .

Anticancer Research

The cytotoxic activities of hydrazide-hydrazone derivatives against selected human cancer cell lines are evaluated, with some compounds showing promising results. This opens up possibilities for the use of 3-Chloroisonicotinic acid hydrazide derivatives in anticancer research .

Chemometric Analysis in Reaction Monitoring

3-Chloroisonicotinic acid hydrazide: derivatives are used in chemometric analyses to monitor reactions. This involves the use of spectroscopic and X-ray diffraction methods to ascertain the structures of the products and to understand the reaction profiles and times .

Mechanism of Action

Target of Action

3-Chloroisonicotinic acid hydrazide is a derivative of isoniazid , which is an antibiotic used to treat mycobacterial infections . The primary targets of isoniazid are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .

Mode of Action

Isoniazid, and by extension 3-Chloroisonicotinic acid hydrazide, is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .

Biochemical Pathways

The activated form of the drug interferes with the synthesis of mycolic acid, a key component of the mycobacterial cell wall . This disruption in mycolic acid synthesis leads to a weakening of the cell wall and eventual cell death .

Pharmacokinetics

Isoniazid is well-absorbed orally and widely distributed throughout body tissues and fluids . It is metabolized in the liver and excreted primarily in the urine

Result of Action

The result of the action of 3-Chloroisonicotinic acid hydrazide is the inhibition of mycobacterial growth . By disrupting the synthesis of mycolic acid, the drug weakens the bacterial cell wall, leading to cell death . This results in the effective treatment of mycobacterial infections .

Action Environment

The action of 3-Chloroisonicotinic acid hydrazide, like isoniazid, can be influenced by environmental factors. For example, the drug’s efficacy can be affected by the pH of the environment, with acidic conditions reducing its activity . Additionally, the drug’s stability could be influenced by temperature and humidity

Safety and Hazards

3-Chloroisonicotinic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The study of 3-Chloroisonicotinic acid and its derivatives is ongoing. Future research may focus on the synthesis of new derivatives, the exploration of their antimicrobial activity, and the investigation of additional polymorphs . This compound and its derivatives may also be valuable for further solid-state structure-property relationship studies .

properties

IUPAC Name

3-chloropyridine-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-5-3-9-2-1-4(5)6(11)10-8/h1-3H,8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUPYALUHLBFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloropyridine-4-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.